molecular formula C16H22N2O3 B2491198 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1286729-00-7

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2491198
CAS No.: 1286729-00-7
M. Wt: 290.363
InChI Key: YBPKYNNXPUOTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide is a disubstituted oxalamide compound of interest in advanced chemical and pharmaceutical research. This molecule features a transoid-configured oxamide core, a structure known to serve as a multiatom bridging ligand in the synthesis of polynuclear metal complexes for materials science applications . The compound incorporates two distinct pharmacophores: a 3,4-dimethylphenyl group which can contribute to hydrophobic interactions, and a 2-cyclopropyl-2-hydroxypropyl moiety that introduces both steric complexity and a hydrogen-bonding capability. The secondary amide bonds and the hydroxyl group in its structure facilitate the formation of intermolecular N-H···O and O-H···N hydrogen bonds, which can be critical for creating supramolecular architectures and crystalline materials with specific properties . Oxalamide derivatives similar to this compound are frequently explored for their potential biological activities and are valuable intermediates in medicinal chemistry. As a dissymmetrical bis-substituted oxamide, it offers versatile coordination chemistry and is a sophisticated building block for developing novel chemical entities. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-4-7-13(8-11(10)2)18-15(20)14(19)17-9-16(3,21)12-5-6-12/h4,7-8,12,21H,5-6,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKYNNXPUOTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl and dimethylphenyl intermediates, followed by their coupling under specific reaction conditions to form the oxalamide structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or catalytic outcomes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopropyl group in the target compound enhances metabolic stability compared to linear alkyl chains (e.g., hydroxypropyl) but may reduce solubility .
  • Safety Profiles: Analogues with aromatic substituents (e.g., 3,4-dimethylphenyl) exhibit NOEL values between 8–100 mg/kg bw/day, suggesting similar safety margins for the target compound .

Metabolic and Toxicological Comparisons

  • Metabolism: Oxalamides generally undergo hydrolysis to glyoxylic acid derivatives and oxidative modifications on aromatic/alkyl chains .
  • Toxicity : Compounds with bulkier substituents (e.g., adamantane) show lower acute toxicity due to reduced membrane permeability, while smaller analogs (e.g., hydroxypropyl) may exhibit faster clearance .

Research Findings and Data Gaps

Future Research Directions

  • In Vivo Toxicity Studies: Required to confirm NOEL and ADME (absorption, distribution, metabolism, excretion) profiles.
  • Structure-Activity Relationships (SAR) : Systematic studies comparing cyclopropyl vs. adamantyl substituents could optimize bioactivity and safety.

Q & A

Q. What are the established synthetic routes for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For oxalamides, carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) are used to form amide bonds between cyclopropyl-hydroxypropyl and dimethylphenyl amine precursors. Reaction optimization includes controlling temperature (0–25°C), solvent selection (DMF or THF), and purification via flash chromatography or recrystallization . Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton shifts at δ 4.8–5.2 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 403.2) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and hydroxypropyl groups .

Q. How is preliminary biological activity screening conducted for this compound?

Standard in vitro assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., sEH inhibition at 10 µM) .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) influence bioactivity in SAR studies?

  • Halogenation : Fluorine at the 3-position of the phenyl ring increases metabolic stability (t1/2_{1/2} > 4 hrs in microsomes) but reduces solubility .
  • Side-Chain Effects : Replacing cyclopropyl with adamantyl enhances hydrophobic interactions with protein pockets (e.g., 10-fold higher binding affinity to CYP4F11) . Comparative tables in analogous compounds show methoxy groups improve neuroprotective activity (EC50_{50} = 0.8 µM vs. 2.5 µM for unsubstituted analogs) .

Q. What methodologies are used to elucidate the compound’s mechanism of action in target validation?

  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD_D < 100 nM for kinase targets) .
  • CRISPR Knockout : Gene-edited cell lines (e.g., KO of CYP450 isoforms) confirm target-specific cytotoxicity .
  • Metabolomics : LC-MS/MS identifies downstream metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular Docking : AutoDock Vina predicts binding poses to avoid steric clashes (e.g., cyclopropyl group fits into a hydrophobic subpocket of sEH) .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-protein complexes (RMSD < 2 Å) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies include:

  • Dose-Response Repetition : Triplicate experiments with standardized protocols (e.g., 72-hr incubation for cytotoxicity) .
  • Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT results .

Q. What strategies improve solubility without compromising activity?

  • Co-Solvent Systems : 10% PEG-400 in PBS increases solubility to 50 µg/mL .
  • Prodrug Design : Phosphate esterification of the hydroxyl group enhances aqueous solubility (2.5 mg/mL) while maintaining intracellular activation .

Q. Which combinatorial approaches enhance therapeutic efficacy in in vivo models?

  • Synergy Studies : Checkerboard assays with cisplatin show additive effects (CI = 0.9 in ovarian cancer models) .
  • Nanoparticle Formulations : PLGA encapsulation improves bioavailability (AUC 2.3× higher than free drug) .

Q. What analytical methods identify degradation pathways under stressed conditions?

  • Forced Degradation : Exposure to heat (40°C), light (1.2 million lux-hr), and pH extremes (1–13) followed by LC-MS/MS detects hydrolysis (amide bond cleavage) and oxidation (cyclopropane ring opening) .
  • Stability-Indicating Assays : UPLC-PDA at 254 nm quantifies degradation products (<5% over 6 months at 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.